(2S)-2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]propanoate
Overview
Description
(2S)-2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]propanoate is a compound of significant interest in the fields of chemistry and biochemistry. This compound is known for its unique structure and potential applications in various scientific domains. It is a derivative of amino acids and exhibits properties that make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]propanoate typically involves the use of amino acid precursors. One common method involves the coupling of (2S,3R)-2-azaniumyl-3-hydroxybutanoic acid with (2S)-2-aminopropanoic acid under specific reaction conditions. The reaction is usually carried out in an aqueous medium with the aid of coupling reagents such as carbodiimides. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods such as chromatography to achieve high-quality output.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reducing agents like sodium borohydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, typically under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
(2S)-2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]propanoate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]propanoate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, influencing biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor signaling, which are crucial for various physiological processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-aminopropanoic acid: A precursor in the synthesis of (2S)-2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]propanoate.
(2S,3R)-2-azaniumyl-3-hydroxybutanoic acid: Another precursor used in the synthesis process.
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique biochemical properties
Properties
IUPAC Name |
(2S)-2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c1-3(7(12)13)9-6(11)5(8)4(2)10/h3-5,10H,8H2,1-2H3,(H,9,11)(H,12,13)/t3-,4+,5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZKQTYZIVOJDV-LMVFSUKVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(C)C(=O)[O-])[NH3+])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)[O-])[NH3+])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Threonylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029054 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56217-50-6 | |
Record name | L-Threonyl-L-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56217-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Threonylalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029054 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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